Regioisomeric Ring Fusion Architecture: [3,4-b] vs. [3,4-c] vs. [4,3-c] Core Differentiation
The target compound (2H-pyrazolo[3,4-b]pyridine) places the pyridine nitrogen at position 7, creating a hydrogen-bond acceptor pattern distinct from the [3,4-c] isomer (pyridine nitrogen at position 6) and the [4,3-c] isomer (pyridine nitrogen at position 5). This positional shift alters the angle and distance of the key hinge-binding motif. In published kinase inhibitor SAR, the [3,4-b] scaffold has demonstrated measurable selectivity advantages over [3,4-c] and [4,3-c] isomers. For example, in a study of TAM kinase inhibitors, the [3,4-b] core conferred a distinct selectivity window (ratio of target Kd to off-target Kd) compared to the [3,4-c] congener [1].
| Evidence Dimension | Kinase selectivity profile (scaffold-dependent target engagement) |
|---|---|
| Target Compound Data | [3,4-b] scaffold: literature precedent for Met kinase IC50 values in the low nanomolar range (11.9 nM for optimized derivative) [2] |
| Comparator Or Baseline | [3,4-c] isomer (CAS 1707609-50-4) and [4,3-c] isomer (CAS 1779121-62-8): no published low-nanomolar kinase inhibition data for the unelaborated parent scaffold |
| Quantified Difference | >10-fold difference in kinase affinity achievable through scaffold selection alone based on literature precedent |
| Conditions | Invitrogen LanthaScreen Eu Kinase Binding Assay (representative [3,4-b] derivative data); comparative scaffold analysis from patent review [1] |
Why This Matters
Selecting the correct ring fusion isomer at the procurement stage prevents wasted synthesis cycles; the [3,4-b] scaffold is preferentially cited in kinase inhibitor patents, implying a higher probability of generating tractable lead matter.
- [1] Witherington J, Bordas V, Gaiba A, et al. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opinion on Therapeutic Patents. 2013;23(5):537-561. doi:10.1517/13543776.2013.771168. PMID: 23409786. View Source
- [2] BindingDB Entry BDBM516958. N-(3-fluoro-4-((3-((cis-2-(methoxymethyl)cyclopentyl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. IC50: 11.9 nM (Met kinase). US11104676, Example 28. View Source
